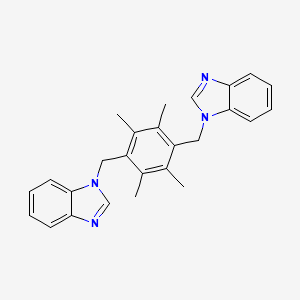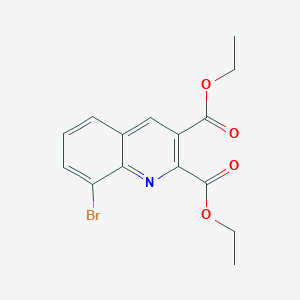
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene is a compound that features a central benzene ring substituted with four methyl groups and two benzimidazole groups at the 1 and 4 positions.
Métodos De Preparación
The synthesis of 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene typically involves the reaction of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can generate reactive oxygen species (ROS) and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the activation of p53 and the upregulation of p21, which inhibit cyclin-B expression and cause G2M phase arrest .
Comparación Con Compuestos Similares
1,4-Bis(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene can be compared with other similar compounds, such as:
1,4-Bis(imidazol-1-ylmethyl)benzene: This compound lacks the methyl groups on the benzene ring, which can affect its electronic properties and reactivity.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, leading to different coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C26H26N4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-[[4-(benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]benzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-18(2)22(14-30-16-28-24-10-6-8-12-26(24)30)20(4)19(3)21(17)13-29-15-27-23-9-5-7-11-25(23)29/h5-12,15-16H,13-14H2,1-4H3 |
Clave InChI |
UAQXUJKBENSKDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CN2C=NC3=CC=CC=C32)C)C)CN4C=NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)

![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)



